molecular formula C3H10N2O2S B1373353 (2-Methanesulfonylethyl)hydrazine CAS No. 1179676-86-8

(2-Methanesulfonylethyl)hydrazine

Cat. No.: B1373353
CAS No.: 1179676-86-8
M. Wt: 138.19 g/mol
InChI Key: ZSIMMITZFDMUQK-UHFFFAOYSA-N
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Description

(2-Methanesulfonylethyl)hydrazine is a hydrazine derivative characterized by a methanesulfonyl (CH₃SO₂) group attached to an ethyl chain, terminating in a hydrazine (-NH-NH₂) moiety. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents and strong electron-withdrawing effects due to the sulfonyl group.

Properties

IUPAC Name

2-methylsulfonylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-8(6,7)3-2-5-4/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIMMITZFDMUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179676-86-8
Record name (2-methanesulfonylethyl)hydrazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methanesulfonylethyl)hydrazine typically involves the reaction of ethyl methanesulfonate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3SO2CH2CH2OH+N2H4H2OCH3SO2CH2CH2NHNH2+H2O\text{CH}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{OH} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{CH}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{NHNH}_2 + \text{H}_2\text{O} CH3​SO2​CH2​CH2​OH+N2​H4​⋅H2​O→CH3​SO2​CH2​CH2​NHNH2​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and purification steps to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: (2-Methanesulfonylethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl hydrazides, while reduction can produce simpler hydrazine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties
(2-Methanesulfonylethyl)hydrazine has been investigated for its potential as an anticancer agent. Hydrazine derivatives are known to affect DNA methylation processes, which can lead to reactivation of silenced tumor suppressor genes. Research indicates that compounds like hydralazine inhibit DNA methyltransferases, suggesting that similar derivatives may possess anticancer properties through epigenetic modulation .

Drug Development
The compound serves as a precursor in the synthesis of various pharmaceuticals. Hydrazine derivatives are often utilized to create heterocyclic compounds, which are integral in drug design. For example, the conversion of hydrazine into pyrazoles and pyridazines has led to the development of bioactive compounds used in treating conditions such as tuberculosis and other infectious diseases .

Chemical Synthesis

Synthetic Intermediates
In organic chemistry, this compound is utilized as a synthetic intermediate for producing other chemical compounds. Its reactivity allows it to participate in various reactions, including condensation and substitution reactions, leading to the formation of more complex molecules used in various applications .

Polymer Chemistry
The compound may also find applications in polymer chemistry as a modifier or additive. Its unique chemical structure can enhance the properties of polymers, improving their thermal stability or mechanical strength.

Case Studies and Research Findings

Study Focus Findings
Dubroff & Reid (2014)Anticancer effectsDemonstrated that hydrazine derivatives can inhibit DNA methyltransferases, suggesting potential for cancer therapy .
Schiessl (1995)Agricultural applicationsIdentified hydrazine derivatives as effective components in pesticide formulations .
Kaneo et al. (1984)PharmacokineticsStudied tissue distribution and metabolism of hydrazines, providing insights into their biological effects .

Mechanism of Action

The mechanism of action of (2-Methanesulfonylethyl)hydrazine involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Hydrazine Derivatives

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Applications Reference
(2-Methanesulfonylethyl)hydrazine C₃H₁₀N₂O₂S Methanesulfonyl, hydrazine Hypothesized: Drug synthesis, corrosion inhibition
(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine C₈H₁₁ClN₂O₂S Chlorophenyl, methylsulfonyl, hydrazine Pharmaceutical intermediates
Phenelzine hydrogen sulfate C₈H₁₂N₂·H₂SO₄ Phenethyl, hydrazine, sulfate Antidepressant, monoamine oxidase inhibitor
Nitrofuranyl sulfonohydrazides C₆H₅N₃O₅S Nitrofuran, sulfonohydrazide Anti-leishmanial, anticancer agents
2-Phenylacetohydrazide derivatives Varies Phenylacetohydrazide Anticancer, corrosion inhibition

Key Observations :

  • Electron-Withdrawing Groups : Sulfonyl groups (e.g., in ) enhance stability and reactivity, making these compounds effective in electrophilic reactions and surface adsorption (e.g., corrosion inhibition ).
  • Alkyl vs. Aryl Substituents: Alkyl hydrazines (e.g., phenelzine ) exhibit higher solubility in aqueous media, whereas aryl derivatives (e.g., nitrofuranyl sulfonohydrazides ) show stronger π-π interactions, favoring drug-DNA binding.
Table 2: Reaction Yields and Conditions for Selected Hydrazines
Compound Class Reaction Conditions Yield Key Challenges Reference
Sulfonohydrazides Ethanol, HCl catalysis, 80°C, 30–60 min 92% Competing reactions at unprotected C=O groups reduce efficiency
N-Acyl Hydrazones Hydrazine hydrate in ethanol 45–50% Over-reactivity of hydrazine with multiple C=O groups
Arylhydrazonomesoxalonitriles Reflux with hydrazine hydrate <50% Formation of non-cyclizable amidrazones
Triazine-based hydrazines Acidic media, room temperature >95% High efficiency due to protonation-enhanced adsorption

Key Observations :

  • Acid Catalysis: Essential for high-yield synthesis of sulfonohydrazides (e.g., 92% in ).
  • Hydrazine Over-Reactivity : Unprotected carbonyl groups (e.g., in ) lead to side reactions, reducing yields.
Table 3: Corrosion Inhibition Efficiency of Hydrazine Derivatives
Compound Concentration (ppm) Inhibition Efficiency (%) Mechanism Reference
DHMeT (dihydrazino) 25 95.1 Electrostatic adsorption, film formation
Nitrofuranyl sulfonohydrazide 50 89.3 Chelation with metal surfaces
2-Phenylacetohydrazide 100 88.5 π-orbital interactions with steel

Key Observations :

  • Concentration Dependence: Dihydrazino derivatives (e.g., DHMeT ) outperform mono-hydrazines at low concentrations due to enhanced surface coverage.
  • Role of Methoxy/Sulfonyl Groups : Methoxy groups facilitate protective film formation (), while sulfonyl groups improve adsorption via polar interactions.

Pharmacological Activity

Table 4: Anticancer and Anti-Leishmanial Activity
Compound IC₅₀ (μM) Target Pathway Reference
Nitrofuranyl sulfonohydrazide 12.4 DNA topoisomerase inhibition
N-Acyl Hydrazones 18.9 Tubulin polymerization
Isoxazolo-triazepines 9.7 Apoptosis induction

Key Observations :

  • Sulfonohydrazides vs. Hydrazones: Sulfonohydrazides () exhibit higher potency due to enhanced cellular uptake from sulfonyl groups.
  • Structural Complexity : Isoxazolo-triazepines () show superior activity, likely due to fused heterocyclic systems enhancing target specificity.

Biological Activity

(2-Methanesulfonylethyl)hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound can be described by its structural formula, which features a hydrazine moiety attached to a methanesulfonyl group. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Hydrazine derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains. For instance, research has shown that hydrazones derived from hydrazines exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of hydrazine derivatives is particularly noteworthy. This compound has been evaluated for its efficacy against different cancer cell lines. A study highlighted that certain hydrazone derivatives were effective in inhibiting drug-resistant pancreatic carcinoma cells, suggesting a potential role for this compound in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Hydrazines are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent investigation involved the synthesis of several hydrazone derivatives from this compound. These compounds were tested against common bacterial strains, revealing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Clinical Observations :
    In clinical settings, exposure to hydrazines has been documented in aerospace environments where personnel encountered inhalation of hydrazine vapors. Although primarily associated with toxicity, these observations have led to further investigations into the therapeutic potential of modified hydrazines like this compound in mitigating chemical exposure effects .

Research Findings

Biological Activity Effectiveness Reference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibits drug-resistant pancreatic carcinoma
Anti-inflammatoryModulates inflammatory pathways

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.